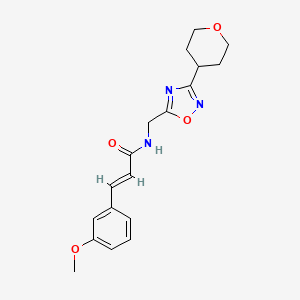

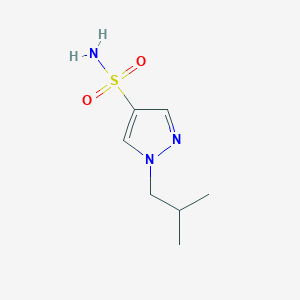

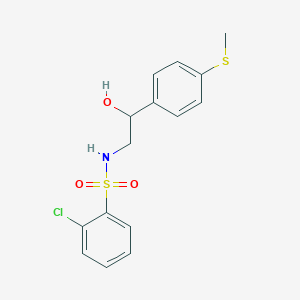

![molecular formula C17H22N2O3 B2574036 Tert-butyl 3-(hydroxymethyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carboxylate CAS No. 1456871-29-6](/img/structure/B2574036.png)

Tert-butyl 3-(hydroxymethyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“Tert-butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate” is a chemical compound with the CAS Number: 96551-22-3 . It has a molecular weight of 247.29 . The compound is a low melting solid .

Molecular Structure Analysis

The linear formula of “Tert-butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate” is C14H17NO3 . The InChI code is 1S/C14H17NO3/c1-14(2,3)18-13(17)15-8-10(9-16)11-6-4-5-7-12(11)15/h4-8,16H,9H2,1-3H3 .Physical And Chemical Properties Analysis

The compound is a low melting solid . It has a density of 1.1±0.1 g/cm3 . The boiling point is 289.5±13.0 °C at 760 mmHg . The vapour pressure is 0.0±1.3 mmHg at 25°C . The enthalpy of vaporization is 61.4±6.0 kJ/mol . The flash point is 128.9±19.8 °C . The index of refraction is 1.484 .科学的研究の応用

Catalytic Applications in Organic Synthesis

Research demonstrates the utility of related tert-butyl compounds in catalyzing the chemoselective aerobic oxidation of allylic and benzylic alcohols. This process transforms primary and secondary alcohols into α,β-unsaturated carbonyl compounds efficiently, indicating the compound's relevance in synthetic organic chemistry for creating valuable intermediates (Shen et al., 2012).

Enantioselective Synthesis

The compound has been implicated in the enantioselective synthesis of β-alanine derivatives, a process critical for producing chiral pharmaceuticals and intermediates. This synthesis involves electrophilic attack strategies, demonstrating the compound's role in facilitating the creation of amino acid analogs with potential pharmaceutical applications (Arvanitis et al., 1998).

Protection of Hydroxyl Groups

Tert-butyl derivatives, including those structurally related to the target compound, are used in protecting hydroxyl groups during chemical synthesis. This strategy is essential for preventing unwanted reactions at hydroxyl sites, illustrating the compound's utility in complex organic syntheses (Corey & Venkateswarlu, 1972).

Nucleophilic Substitutions and Radical Reactions

The versatility of tert-butyl phenylazocarboxylates in synthetic chemistry highlights the potential for related compounds to serve as building blocks in organic synthesis. These compounds undergo nucleophilic substitutions and radical reactions, indicating their importance in constructing complex molecules (Jasch et al., 2012).

Coupling Reactions

Tert-butylcarbonyl compounds are crucial in coupling reactions with arylboronic acids, leading to the production of various substituted tetrahydropyridine derivatives. This application is pivotal in drug discovery and development, showcasing the compound's role in creating pharmacologically active molecules (Wustrow & Wise, 1991).

Safety and Hazards

特性

IUPAC Name |

tert-butyl 3-(hydroxymethyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O3/c1-17(2,3)22-16(21)19-9-15-13(8-11(19)10-20)12-6-4-5-7-14(12)18-15/h4-7,11,18,20H,8-10H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VARLZNMGPQHILF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2=C(CC1CO)C3=CC=CC=C3N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 3-(hydroxymethyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

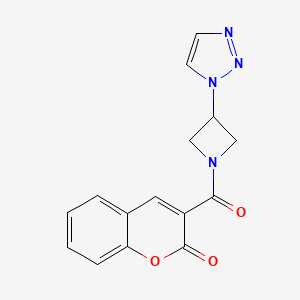

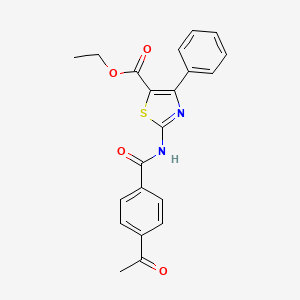

![2-(((5-chlorobenzo[b]thiophen-3-yl)methyl)thio)-3-(4-chlorophenethyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2573953.png)

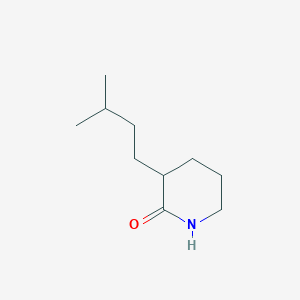

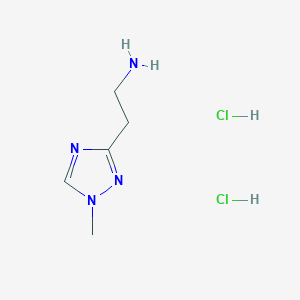

![4-chloro-N-[5-(3-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2573972.png)

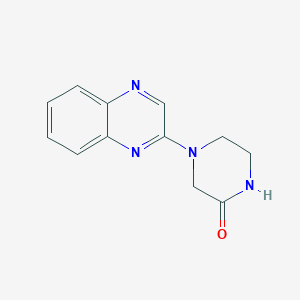

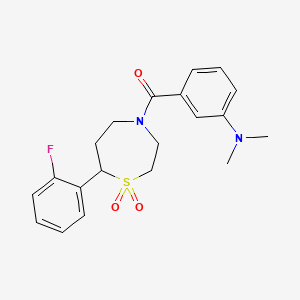

![N-{1-[7-(but-2-yn-1-yl)-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]piperidin-3-yl}formamide](/img/structure/B2573974.png)

![Methyl 1-methyl-3-[(N-methylanilino)methyl]pyrazole-4-carboxylate](/img/structure/B2573976.png)